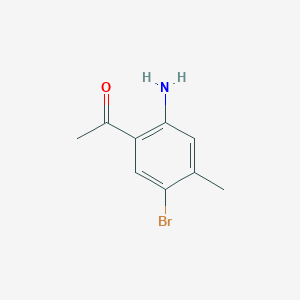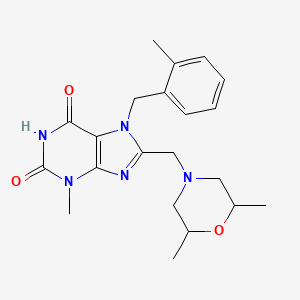![molecular formula C17H16N2O4S2 B2712817 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896279-41-7](/img/structure/B2712817.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Class III Antiarrhythmic Activity N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has been investigated for its potential in the treatment of arrhythmias. A study highlighted the synthesis and class III antiarrhythmic activity of a series of compounds including 4-[(methylsulfonyl)amino]benzamides, demonstrating potent class III activity without affecting conduction in both in vitro and in vivo settings. These compounds, particularly those with a 2-aminobenzimidazole group, were identified as highly potent, with one compound showing good oral bioavailability and a favorable hemodynamic profile, successfully terminating ventricular fibrillation and restoring sinus rhythm in dogs. This compound was also identified as a potent blocker of the delayed rectifier potassium current, IK, at concentrations causing significant prolongation of action potential duration (Ellingboe et al., 1992).
Photodynamic Therapy for Cancer The compound has also found application in the development of new materials for photodynamic therapy, a treatment method for cancer. A specific study synthesized new zinc phthalocyanine derivatives substituted with benzothiazole sulfonamide groups, showing high singlet oxygen quantum yields. These properties are crucial for Type II photodynamic therapy mechanisms, indicating the compound's potential as a photosensitizer for cancer treatment. The synthesized materials exhibited good fluorescence properties and a high singlet oxygen quantum yield, underlining their significance for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Alzheimer's Disease Treatment Another study explored the synthesis of 5-aroylindolyl-substituted hydroxamic acids including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, which showed potent selective inhibitory activity against histone deacetylase 6 (HDAC6). The compound demonstrated neuroprotective activity, reducing phosphorylation and aggregation of tau proteins, and ameliorating impaired learning and memory in animal models. This highlights its potential as a future treatment for Alzheimer's disease (Lee et al., 2018).
Antimalarial and COVID-19 Drug Applications Research into antimalarial sulfonamides explored their reactivity and in vitro activity, revealing potential applications against COVID-19. A study investigating N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity also considered their ADMET properties and potential as COVID-19 therapeutics. These derivatives exhibited significant antimalarial activity, with one compound showing exceptional activity and selectivity. Theoretical calculations and molecular docking studies supported these findings, suggesting a promising avenue for COVID-19 drug development (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-10-8-9-12(23-2)14-15(10)24-17(18-14)19-16(20)11-6-4-5-7-13(11)25(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDJMSVQGZSZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)
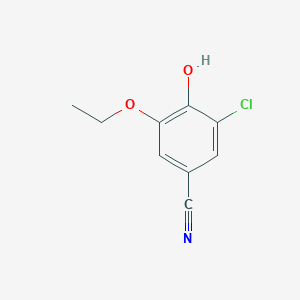
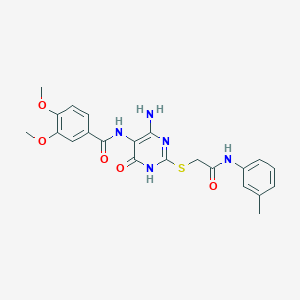
![5-Fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2712738.png)
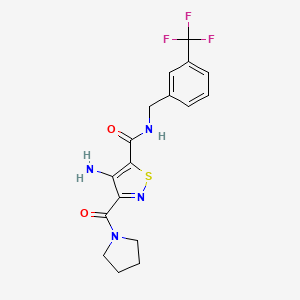
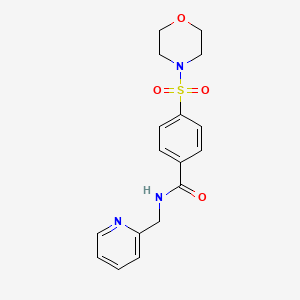


![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)
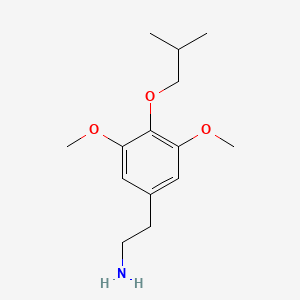
![N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2712751.png)

